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Compound of Interest

Compound Name: ophiopogonanone E

Cat. No.: B058116 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of

Ophiopogonanone E with other homoisoflavonoids from the medicinal plant Ophiopogon

japonicus, supported by experimental data and mechanistic insights.

Ophiopogon japonicus, a plant long used in traditional medicine, is a rich source of unique

secondary metabolites known as homoisoflavonoids. These compounds have garnered

significant scientific interest for their diverse pharmacological activities. Among them,

Ophiopogonanone E and its related structures are subjects of ongoing research for their

potential therapeutic applications. This guide provides a comparative overview of the biological

activities of Ophiopogonanone E and other homoisoflavonoids from Ophiopogon japonicus,

with a focus on their anti-inflammatory, antioxidant, and anticancer properties.

Comparative Biological Activities
The homoisoflavonoids isolated from Ophiopogon japonicus exhibit a range of biological

effects. While research on Ophiopogonanone E is still emerging, studies on closely related

compounds provide valuable insights into its potential. The following tables summarize the

available quantitative data for the anti-inflammatory, antioxidant, and anticancer activities of

selected homoisoflavonoids from this plant.
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The anti-inflammatory properties of these compounds have been primarily evaluated by their

ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-

stimulated RAW 264.7 macrophages.

Compound Assay Target IC50 (µg/mL) Reference

4'-O-

Demethylophiop

ogonanone E

Nitric Oxide (NO)

Production
iNOS 66.4 ± 3.5 [1]

4'-O-

Demethylophiop

ogonanone E

Interleukin-1β

(IL-1β)

Production

Pro-inflammatory

Cytokine
32.5 ± 3.5 [1][2]

4'-O-

Demethylophiop

ogonanone E

Interleukin-6 (IL-

6) Production

Pro-inflammatory

Cytokine
13.4 ± 2.3 [1][2]

Desmethylisooph

iopogonone B

Nitric Oxide (NO)

Production
iNOS 14.1 ± 1.5 [1]

5,7-dihydroxy-6-

methyl-3-(4'-

hydroxybenzyl)

chromone

Nitric Oxide (NO)

Production
iNOS 10.9 ± 0.8 [1]

Note: Data for 4'-O-Demethylophiopogonanone E, a close structural analog of

Ophiopogonanone E, is presented here due to the availability of detailed studies.

Antioxidant Activity
The antioxidant capacity of these molecules is crucial for their protective effects against

oxidative stress-related diseases. The antioxidant activities of Methylophiopogonanone A

(MOPA) and Methylophiopogonanone B (MOPB) have been quantified using various assays.

Methylophiopogonanone B consistently demonstrated superior antioxidant potential.[3][4]
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Compound
DPPH
Assay
(µmol TE/g)

ABTS
Assay
(µmol TE/g)

FRAP
Assay
(µmol TE/g)

CUPRAC
Assay
(µmol TE/g)

Reference

Methylophiop

ogonanone A

(MOPA)

114.80 ± 0.85 146.80 ± 0.40 309.28 ± 0.58 136.10 ± 0.94 [3]

Methylophiop

ogonanone B

(MOPB)

136.10 ± 0.94 163.90 ± 0.50 345.12 ± 0.64 217.00 ± 0.75 [3]

Anticancer Activity
Emerging evidence suggests that homoisoflavonoids from Ophiopogon japonicus possess

cytotoxic effects against various cancer cell lines. While data on Ophiopogonanone E is

limited, a newly identified homoisoflavanone, Homoisopogon A, has shown potent anticancer

activity.

Compound Cell Line IC50 (µM) Reference

Homoisopogon A
LU-1 (Human lung

adenocarcinoma)
0.51

Homoisopogon A

KB (Human

epidermoid

carcinoma)

0.66

Homoisopogon A
SK-Mel-2 (Human

melanoma)
0.58

Mechanistic Insights: Signaling Pathways
The biological activities of these homoisoflavonoids are underpinned by their interaction with

key cellular signaling pathways.
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4'-O-Demethylophiopogonanone E has been shown to exert its anti-inflammatory effects by

inhibiting the phosphorylation of ERK1/2 and JNK in the MAPK signaling pathway.[1][2] This

inhibition leads to a downstream reduction in the production of nitric oxide and pro-

inflammatory cytokines.

LPS TLR4 MAPKKK
(e.g., TAK1)

MAPKK
(MKKs)

ERK1/2 & JNK AP-1 Nucleus Pro-inflammatory Gene Expression
(iNOS, IL-1β, IL-6)

4'-O-Demethyl-
ophiopogonanone E

Click to download full resolution via product page

Caption: Inhibition of the MAPK signaling pathway by 4'-O-Demethylophiopogonanone E.

Antioxidant and Protective Signaling
Methylophiopogonanone B has been demonstrated to protect human umbilical vein endothelial

cells (HUVECs) from hydrogen peroxide-induced apoptosis by modulating the NADPH oxidase

pathway.[5] This involves the inhibition of p22phox, a key subunit of NADPH oxidase, leading to

reduced reactive oxygen species (ROS) production.
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Caption: Protective effect of Methylophiopogonanone B via the NADPH oxidase pathway.

Anticancer Signaling: Apoptosis Induction
While the specific pathways for Ophiopogonanone E are yet to be fully elucidated, extracts of

Ophiopogon japonicus have been shown to induce apoptosis in cancer cells.[6] A general

model for apoptosis induction involves both intrinsic (mitochondrial) and extrinsic (death

receptor) pathways, converging on the activation of caspases.
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Caption: General mechanism of apoptosis induction by anticancer agents.
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of the key experimental protocols used to generate the data presented.

Anti-inflammatory Assay: Nitric Oxide Production in
RAW 264.7 Macrophages
This assay quantifies the inhibitory effect of a compound on the production of nitric oxide, a key

inflammatory mediator.

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's

Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5%

CO₂ incubator.

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵

cells/well and allowed to adhere overnight.

Treatment: The culture medium is replaced with fresh medium containing various

concentrations of the test compounds (e.g., 4'-O-Demethylophiopogonanone E) and the

cells are pre-incubated for 2 hours.

Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to all

wells except the control group, and the cells are incubated for a further 24 hours.

Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture

supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100

µL of Griess reagent, and the absorbance is measured at 540 nm.

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated

control, and the IC50 value is determined.

Antioxidant Assay: DPPH Radical Scavenging Activity
This method assesses the free radical scavenging capacity of a compound.
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Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is

prepared in methanol (e.g., 0.06 mM) and stored in the dark.

Reaction Mixture: In a 96-well plate or cuvettes, a defined volume of the test compound at

various concentrations is mixed with an equal volume of the DPPH working solution. A

control containing only the solvent and DPPH is also prepared.

Incubation: The reaction mixture is incubated in the dark at room temperature for a set period

(e.g., 30 minutes).

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a

spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH

radical.

Data Analysis: The percentage of scavenging activity is calculated, and the IC50 value (the

concentration of the compound required to scavenge 50% of the DPPH radicals) is

determined. For comparison across different studies, results can also be expressed as

Trolox equivalents (TE).

Conclusion and Future Directions
Ophiopogonanone E and its fellow homoisoflavonoids from Ophiopogon japonicus represent

a promising class of natural products with significant therapeutic potential. The available data,

particularly for the anti-inflammatory and antioxidant activities of related compounds,

underscores the need for further investigation into Ophiopogonanone E itself. Future research

should focus on isolating Ophiopogonanone E in sufficient quantities for comprehensive

biological evaluation, including direct comparative studies against other homoisoflavonoids in

standardized assays. Elucidating the precise molecular targets and signaling pathways

modulated by Ophiopogonanone E will be critical in advancing its development as a potential

therapeutic agent for inflammatory diseases, conditions associated with oxidative stress, and

cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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